ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate
Description
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a hydroxy group at position 7, a methyl group at position 4, and a 5-oxo moiety. The 6-position is functionalized with an amide linkage to an ethyl 4-benzoate ester group. The presence of hydrogen-bonding donors (hydroxy and amide groups) and acceptors (oxo and ester groups) suggests a propensity for intermolecular interactions, which may govern its crystallization behavior and stability .
Properties
IUPAC Name |
ethyl 4-[(7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-3-25-18(24)10-4-6-11(7-5-10)19-16(22)13-14(21)15-12(8-9-26-15)20(2)17(13)23/h4-9,21H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPFWLNRRHRFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core. This can be achieved by cyclization reactions involving appropriate starting materials such as 3-amino-4-cyano-2-thiophenecarboxamides . The cyclization is often carried out in the presence of formic acid or other cyclizing agents under reflux conditions.
Once the thieno[3,2-b]pyridine core is synthesized, it is further functionalized to introduce the hydroxy, methyl, and oxo groups. This involves selective oxidation and reduction reactions using reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4). The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ greener and more sustainable reagents and solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.
Substitution: Nitric acid (HNO3) in sulfuric acid (H2SO4) for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also modulate receptor activity by acting as an agonist or antagonist . The pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following structurally related compounds provide insights into how substituents and heterocyclic systems influence physicochemical and functional properties:
Ethyl 4-[5-(Morpholin-4-yl)-7-Oxo-7H-Thieno[3,2-b]Pyran-3-yl]Benzoate
- Structure : Replaces the pyridine ring with a pyran system and introduces a morpholine group at position 5 ().
- Key Differences :
- The pyran ring introduces an oxygen atom instead of nitrogen, altering electron distribution and hydrogen-bonding capacity.
- The morpholine group enhances polarity and solubility compared to the methyl group in the target compound.
- Implications : The morpholine substituent may improve aqueous solubility but reduce lipophilicity, impacting bioavailability in biological systems.
N-(2-Bromo-4-Methylphenyl)-4-Ethyl-7-Hydroxy-5-Oxo-4H,5H-Thieno[3,2-b]Pyridine-6-Carboxamide
- Structure : Features a bromophenyl carboxamide substituent instead of the ethyl benzoate group ().
- The absence of an ester group reduces hydrolytic instability but may limit metabolic clearance pathways.
- Implications : The bromophenyl group could enhance binding affinity in biological targets (e.g., enzyme inhibition) due to halogen interactions.
Ethyl 4-{5-[(5-Imino-7-Oxo-2-Propyl-5H-[1,3,4]Thiadiazolo[3,2-a]Pyrimidin-6(7H)-Ylidene)Methyl]-2-Furyl}Benzoate
- Structure: Substitutes the thieno[3,2-b]pyridine core with a thiadiazolo[3,2-a]pyrimidine system ().
- The imino and oxo groups create a conjugated system, possibly enhancing UV absorption or fluorescence properties.
- Implications : The altered heterocycle may affect electronic properties, making it suitable for optoelectronic applications.
Functional Group Analysis and Reactivity
Benzoate Ester Group
- Role : The ethyl benzoate ester in the target compound is less polar than morpholine () but more hydrolytically labile than carboxamides ().
- Reactivity: Ethyl 4-(dimethylamino)benzoate analogs () demonstrate higher reactivity in polymerization, suggesting the ester group in the target compound may participate in similar photoinitiation processes.
Hydroxy and Oxo Groups
- Hydrogen Bonding: The 7-hydroxy and 5-oxo groups enable intramolecular and intermolecular hydrogen bonds, influencing crystal packing (). Compared to the morpholine-containing analog (), the target compound may form more robust hydrogen-bonded networks due to the hydroxy group’s donor capacity.
Data Table: Structural and Functional Comparison
*Estimated based on molecular formula.
Research Findings and Implications
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving structural differences in analogs. For example, the ethyl benzoate group in the target compound may lead to distinct crystal packing compared to bromophenyl or morpholine derivatives.
- Hydrogen Bonding : Graph set analysis () could predict aggregation behavior, with the target compound’s hydroxy and amide groups favoring layered crystalline structures.
Biological Activity
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-b]pyridine core substituted with an ethyl benzoate moiety. Its molecular formula is with a molecular weight of 358.4 g/mol. The structural representation includes functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds similar to this compound. For instance, a related compound exhibited significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells in vivo. The study showed a 100% decrease in tumor cell viability post-treatment, indicating strong antitumor properties .
Mechanism of Action:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.
- Antioxidant Activity : It enhances the total antioxidant capacity in liver and kidney tissues, suggesting a protective effect against oxidative stress .
Antimicrobial Activity
Compounds with similar thieno[3,2-b]pyridine structures have shown promising antimicrobial properties. A study indicated that derivatives exhibited significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Key Findings:
- Minimum inhibitory concentrations (MICs) were determined for several derivatives, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- Non-toxicity was confirmed at doses up to 200 micromol/L .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
